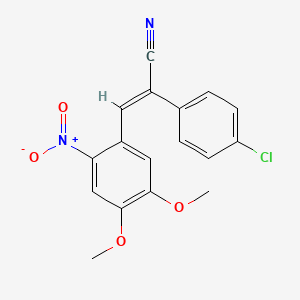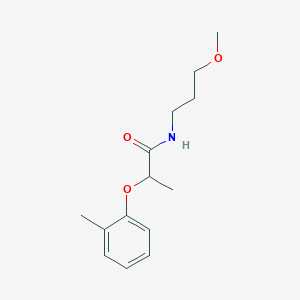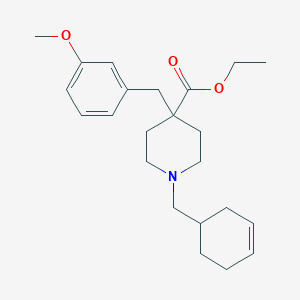
2-(4-chlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylonitrile
説明
2-(4-chlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylonitrile, also known as "4C-T-2", is a chemical compound that belongs to the class of phenethylamines. It was first synthesized in the 1990s by Alexander Shulgin, a renowned chemist who is known for his work in the field of psychedelic drugs. 4C-T-2 has been the subject of scientific research due to its potential as a psychedelic drug, but it is important to note that its usage and dosage are not recommended due to its adverse effects.
作用機序
The mechanism of action of 4C-T-2 is not fully understood, but it is believed to act on the serotonin receptors in the brain. It is thought to increase the release of serotonin, a neurotransmitter that is involved in mood regulation and perception. This leads to changes in perception and altered states of consciousness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4C-T-2 are not fully understood, but studies have shown that it can lead to changes in heart rate, blood pressure, and body temperature. It has also been found to induce nausea, vomiting, and anxiety. Its usage and dosage are not recommended due to its adverse effects.
実験室実験の利点と制限
4C-T-2 has been used in lab experiments to study its effects on the brain and behavior. It has been found to induce changes in perception and consciousness, which can be useful in studying the brain's mechanisms of perception and consciousness. However, its adverse effects and potential for abuse make it a challenging compound to work with in lab experiments.
将来の方向性
There are several future directions for research on 4C-T-2. One area of research could focus on its potential as a therapeutic agent for mental health disorders such as depression and anxiety. Another area of research could focus on its effects on the brain and behavior, with the aim of understanding the mechanisms of perception and consciousness. Additionally, research could focus on developing safer and more effective psychedelic compounds that can be used in clinical settings.
科学的研究の応用
4C-T-2 has been the subject of scientific research due to its potential as a psychedelic drug. Studies have shown that it has similar effects to other psychedelic compounds such as LSD and psilocybin. It has been found to induce altered states of consciousness, visual hallucinations, and changes in perception. However, its usage and dosage are not recommended due to its adverse effects.
特性
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-23-16-8-12(15(20(21)22)9-17(16)24-2)7-13(10-19)11-3-5-14(18)6-4-11/h3-9H,1-2H3/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTFUFMVHUAHMD-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-chlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4775463.png)
![ethyl 4-cyano-5-({[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}amino)-2-methyl-3-furoate](/img/structure/B4775471.png)
![5-[(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4775479.png)
![4-propoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4775482.png)
![propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B4775490.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4775504.png)


![N-(4-chlorobenzyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B4775530.png)
![2-(4-fluorophenyl)-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4775532.png)

![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4775559.png)
